Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine
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Overview
Description
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, leveraging the same principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine has diverse applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylated amines: A broader class of compounds with similar structural features and applications.
Uniqueness
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine stands out due to its specific combination of the trifluoromethyl group and propylamine chain, which imparts unique chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other trifluoromethylated compounds.
Properties
Molecular Formula |
C13H18F3N |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-propyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H18F3N/c1-3-9-17-12(4-2)10-5-7-11(8-6-10)13(14,15)16/h5-8,12,17H,3-4,9H2,1-2H3 |
InChI Key |
HQCOVDSBQAEFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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